Add 17014

Beschreibung

Eigenschaften

CAS-Nummer |

55643-87-3 |

|---|---|

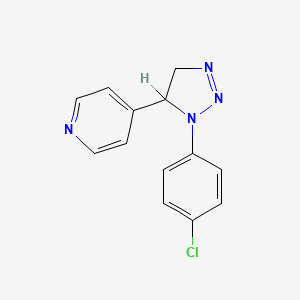

Molekularformel |

C13H11ClN4 |

Molekulargewicht |

258.70 g/mol |

IUPAC-Name |

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine |

InChI |

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2 |

InChI-Schlüssel |

VVRREURVTJNTQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline ADD 17014 ADD-17014 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ADD-17014 beinhaltet die Bildung eines 1,2,3-Triazolinrings, der ein wichtiger struktureller Bestandteil der Verbindung ist. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Azid-Zwischenprodukts, das dann mit einem Alkin eine Cycloadditionsreaktion eingeht, um den Triazolinring zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupfer(I)-Katalysatoren, um den Cycloadditionsprozess zu erleichtern.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion von ADD-17014 die Skalierung der Laborsynthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ADD-17014 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Triazolinringen und ihren Derivaten zu untersuchen.

Biologie: Die Antikonvulsiva-Eigenschaften der Verbindung machen sie zu einem wertvollen Werkzeug bei der Untersuchung von neurologischen Erkrankungen und Anfallsmechanismen.

Medizin: ADD-17014 wird auf seine potenzielle Verwendung bei der Behandlung von Epilepsie und anderen Anfallserkrankungen untersucht.

Industrie: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie nützlich bei der Entwicklung neuer Arzneimittel und chemischer Zwischenprodukte.

Wirkmechanismus

Der Mechanismus, durch den ADD-17014 seine Antikonvulsiva-Wirkung entfaltet, beinhaltet die Modulation der Neurotransmitteraktivität im Gehirn. Es wird angenommen, dass die Verbindung mit spezifischen molekularen Zielstrukturen wie spannungsgesteuerten Natriumkanälen und Gamma-Aminobuttersäure (GABA)-Rezeptoren interagiert. Durch die Modulation dieser Signalwege trägt ADD-17014 dazu bei, die neuronale Aktivität zu stabilisieren und Krampfanfälle zu verhindern.

Wissenschaftliche Forschungsanwendungen

ADD-17014 has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of triazoline rings and their derivatives.

Biology: The compound’s anticonvulsant properties make it a valuable tool in studying neurological disorders and seizure mechanisms.

Medicine: ADD-17014 is investigated for its potential use in treating epilepsy and other seizure-related conditions.

Industry: The compound’s unique chemical properties make it useful in the development of new pharmaceuticals and chemical intermediates.

Wirkmechanismus

The mechanism by which ADD-17014 exerts its anticonvulsant effects involves the modulation of neurotransmitter activity in the brain. The compound is believed to interact with specific molecular targets, such as voltage-gated sodium channels and gamma-aminobutyric acid (GABA) receptors. By modulating these pathways, ADD-17014 helps to stabilize neuronal activity and prevent seizures.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazole derivatives are widely studied for their biological and electronic properties. Below, we compare 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine with analogs in terms of structure , synthesis , and reported activities .

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

The dihydrotriazole core introduces partial saturation, reducing aromaticity versus fully unsaturated triazoles, which may alter π-stacking interactions in biological systems.

Heterocyclic Diversity :

- Pyridine vs. Coumarin : The target compound’s pyridine ring offers a rigid, planar structure, while coumarin-containing analogs (e.g., compound 4i in ) include fused benzopyrone systems, which are larger and more lipophilic .

Computational Insights

For example:

- The 4-chlorophenyl group may create localized negative regions, affecting ligand-receptor interactions.

- Comparative electron density maps with coumarin hybrids might reveal differences in charge distribution critical for bioactivity .

Biologische Aktivität

The compound 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine is , with a molecular weight of 253.7 g/mol. The compound features a pyridine ring and a triazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance:

- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli. Compounds with the 4-chlorophenyl group exhibited significant activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 3.12 | Staphylococcus aureus |

| Triazole Derivative B | 6.25 | Escherichia coli |

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied:

- In Vitro Studies : Research demonstrated that certain triazole compounds exhibited cytotoxic effects against various cancer cell lines. For example, a derivative was found to have an IC50 value of 27.3 μM against the T47D breast cancer cell line .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Triazole Derivative C |

| T47D (Breast) | 27.3 | Triazole Derivative D |

Anti-inflammatory Activity

Triazoles are also noted for their anti-inflammatory properties:

- Mechanism of Action : Some studies suggest that triazoles inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, one compound demonstrated superior antimicrobial activity against Enterobacter aerogenes, with an MIC of 4 μg/mL. This efficacy was attributed to the presence of the chlorophenyl group enhancing membrane permeability .

Case Study 2: Anticancer Properties

A derivative tested against MCF-7 (breast cancer) cells showed significant cytotoxicity with an IC50 value of 15 μM. The study highlighted the role of the triazole ring in inducing apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.